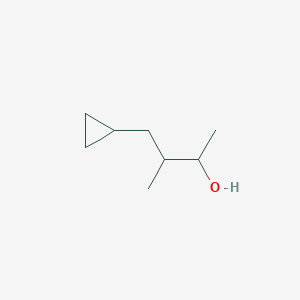

4-Cyclopropyl-3-methylbutan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16O |

|---|---|

Molecular Weight |

128.21 g/mol |

IUPAC Name |

4-cyclopropyl-3-methylbutan-2-ol |

InChI |

InChI=1S/C8H16O/c1-6(7(2)9)5-8-3-4-8/h6-9H,3-5H2,1-2H3 |

InChI Key |

YTVURKUTAMUPMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1CC1)C(C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies

Strategic Approaches to the 4-Cyclopropyl-3-methylbutan-2-ol Backbone

The construction of the carbon skeleton of this compound can be approached through several convergent strategies. A key consideration is the disconnection of the molecule to identify readily available starting materials and efficient bond-forming reactions. Two primary retrosynthetic disconnections are considered: one involving the formation of the C3-C4 bond and another focusing on the C2-C3 bond.

A plausible approach involves the use of a Grignard reagent derived from a cyclopropylmethyl halide, which can react with a suitable carbonyl compound to form the main carbon chain. For instance, the reaction of cyclopropylmethylmagnesium bromide with a substituted epoxide, such as 2-methyloxirane, can theoretically yield the desired backbone. The Grignard reagent attacks the less substituted carbon of the epoxide ring, leading to the formation of a new carbon-carbon bond and a secondary alcohol upon workup.

Another strategy centers on the alkylation of a ketone enolate. For example, the enolate of a cyclopropyl (B3062369) methyl ketone could be alkylated with a methyl halide. However, controlling the regioselectivity and preventing polyalkylation can be challenging. The use of a sterically hindered base like lithium diisopropylamide (LDA) can favor the formation of the kinetic enolate, potentially leading to the desired substitution pattern.

Stereoselective Synthesis of the this compound Isomers

Achieving stereocontrol over the two chiral centers at C2 and C3 is paramount for the synthesis of specific isomers of this compound. This requires the application of sophisticated asymmetric and diastereoselective synthetic methods.

Enantioselective Pathways to Optically Active Carbinols

The synthesis of enantiomerically enriched carbinols can be achieved through various catalytic asymmetric reactions. One of the most effective methods is the asymmetric hydrogenation of a prochiral ketone precursor, such as 4-cyclopropyl-3-methyl-2-butanone. Catalysts based on ruthenium complexed with chiral ligands, like BINAP derivatives, have demonstrated high enantioselectivity in the reduction of various ketones, including those with cyclopropyl groups. lookchem.comdatapdf.comacs.org The choice of the chiral ligand and reaction conditions can dictate the stereochemical outcome, allowing for the selective synthesis of either the (R)- or (S)-alcohol at the C2 position.

Alternatively, biocatalysis offers a green and highly selective approach. Engineered enzymes, such as certain alcohol dehydrogenases, can reduce ketones with high enantioselectivity under mild conditions. nih.gov These biocatalysts can be tailored through directed evolution to achieve high conversion and stereoselectivity for specific substrates.

Diastereoselective Control in Alkyl Chain Elongation

Controlling the relative stereochemistry between the C2 and C3 centers is crucial for obtaining a specific diastereomer. This can be addressed during the carbon-carbon bond formation step. For instance, the addition of a methyl Grignard reagent to a chiral aldehyde containing the cyclopropyl group can be directed by a chiral auxiliary. The use of Evans' oxazolidinone auxiliaries, for example, allows for highly diastereoselective alkylation of the enolate, which can then be converted to the desired alcohol. rsc.org

Another approach involves the diastereoselective reduction of a ketone precursor where the adjacent stereocenter is already established. For example, if a chiral center is introduced at the C3 position first, the subsequent reduction of the ketone at C2 can be influenced by this existing stereocenter, leading to a preferential formation of one diastereomer. This substrate-controlled diastereoselectivity can be enhanced by using bulky reducing agents.

Cyclopropyl Ring Formation and Functionalization in Target Synthesis

The cyclopropane (B1198618) ring can be introduced at various stages of the synthesis. A common method is the Simmons-Smith cyclopropanation of an appropriate alkene precursor. researchgate.netacs.org For instance, the cyclopropanation of 4-methyl-1-penten-3-ol (B1294646) could be a viable route. The directing effect of the hydroxyl group in allylic alcohols can lead to high diastereoselectivity in the cyclopropanation reaction. nih.gov

Alternatively, intramolecular cyclization of a γ-halo ketone can form the cyclopropyl ring. For example, 5-chloro-2-pentanone (B45304) can be treated with a base to yield cyclopropyl methyl ketone. rit.edu This ketone can then be further functionalized to introduce the methyl group at the alpha position and subsequently reduced to the target alcohol.

Functionalization of a pre-existing cyclopropane ring is also a possibility. However, the inherent strain of the three-membered ring can lead to ring-opening reactions under certain conditions, which must be carefully considered. datapdf.comubc.ca

Catalytic Reactions for Carbon-Carbon and Carbon-Oxygen Bond Construction

Modern catalytic methods offer efficient and selective ways to construct the key bonds in this compound.

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed to form the C-C bonds of the backbone. For example, a cyclopropylboronic acid derivative could be coupled with a suitable vinyl or alkyl halide.

Carbon-Oxygen Bond Formation: The formation of the alcohol functionality is typically achieved through the reduction of a ketone, as discussed previously. Asymmetric transfer hydrogenation using a chiral ruthenium or rhodium catalyst is a powerful method for this transformation, offering high yields and enantioselectivities. researchgate.netgoogle.com

| Reaction Type | Catalyst/Reagent | Precursor | Product | Typical Yield (%) | Typical Selectivity (ee/dr) |

| Asymmetric Hydrogenation | Ru-BINAP | 4-Cyclopropyl-3-methyl-2-butanone | This compound | >90 | >95% ee |

| Simmons-Smith Cyclopropanation | CH₂I₂/Zn-Cu | 4-Methyl-1-penten-3-ol | (1-Cyclopropyl-2-methyl)ethanol | 70-90 | High dr |

| Grignard Reaction | MeMgBr | 3-Cyclopropyl-2-methylpropanal | This compound | 60-80 | Moderate dr |

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the efficient preparation of key precursors.

4-Cyclopropyl-3-methyl-2-butanone: This ketone is a crucial intermediate for the stereoselective reduction to the final alcohol. It can be synthesized through the alkylation of the enolate of cyclopropyl methyl ketone with methyl iodide. youtube.com The use of a strong, non-nucleophilic base like LDA is crucial to control the regioselectivity of the enolization.

Cyclopropyl Methyl Ketone: This starting material can be prepared via several methods. A classical approach involves the intramolecular cyclization of 5-chloro-2-pentanone using a strong base. rit.edunih.gov More modern methods include the one-pot hydrogenation and hydrolysis of 2-methylfuran (B129897) followed by chlorination and ring closure. stackexchange.com

3-Cyclopropyl-2-methylpropanal: This chiral aldehyde is another key precursor for diastereoselective additions. It can be synthesized from cyclopropylacetic acid, for example, by conversion to the corresponding Weinreb amide followed by reaction with a methyl organometallic reagent and subsequent reduction.

The synthesis of these precursors often requires multiple steps and careful optimization of reaction conditions to achieve good yields and purity.

Reaction Optimization and Process Scale-Up Considerations

The transition from a laboratory-scale synthesis to large-scale industrial production necessitates a thorough investigation into reaction optimization and process scale-up. The primary goal is to develop a safe, cost-effective, and sustainable process that consistently delivers the target compound with high yield and purity.

Reaction Optimization

The reduction of 4-cyclopropyl-3-methylbutan-2-one to this compound is a critical step where optimization of various parameters can significantly impact the efficiency and selectivity of the reaction. Key parameters that require careful tuning include the choice of reducing agent, catalyst, solvent, reaction temperature, and pressure.

Table 1: Key Parameters for Optimization of the Reduction of 4-Cyclopropyl-3-methylbutan-2-one

| Parameter | Options | Considerations for Optimization |

| Reducing Agent | Catalytic Hydrogenation (H₂), Metal Hydrides (e.g., NaBH₄, LiAlH₄) | Catalytic hydrogenation is often preferred for scale-up due to atom economy and easier work-up. Metal hydrides are effective but can be more hazardous and generate stoichiometric waste. The choice depends on desired diastereoselectivity and functional group tolerance. |

| Catalyst | Precious Metals (e.g., Pd/C, PtO₂, Rh/C), Nickel-based catalysts (e.g., Raney Ni) | Catalyst loading, activity, and selectivity are crucial. For chiral synthesis, asymmetric catalysts would be employed. Catalyst poisoning and reusability are key economic factors. |

| Solvent | Alcohols (e.g., Methanol (B129727), Ethanol, Isopropanol), Ethers (e.g., THF, MTBE), Hydrocarbons (e.g., Heptane) | Solvent choice affects reaction rate, selectivity, and solubility of reactants and products. Safety (flashpoint) and environmental impact (green solvents) are major considerations for scale-up. |

| Temperature | Ambient to elevated temperatures | Higher temperatures can increase reaction rates but may lead to side reactions or catalyst degradation. Optimization is required to find the balance between reaction time and product purity. |

| Pressure | Atmospheric to high pressure (for hydrogenation) | Increased hydrogen pressure can enhance the rate of catalytic hydrogenation but requires specialized high-pressure reactors, adding to capital costs. |

| Diastereoselectivity | - | The reduction of the prochiral ketone can lead to two diastereomers. The choice of reducing agent and catalyst system is critical for controlling the stereochemical outcome, which can be crucial for the final product's properties. |

Process Scale-Up Considerations

Scaling up the synthesis of this compound from the laboratory bench to a pilot plant or full-scale production facility introduces a new set of challenges that must be addressed to ensure a robust and economically viable process.

Table 2: Critical Considerations for Process Scale-Up

| Consideration | Key Aspects |

| Heat Transfer | The reduction of ketones is often exothermic. Efficient heat removal is critical to maintain the optimal reaction temperature and prevent thermal runaways. Reactor design and cooling capacity become paramount. |

| Mass Transfer | In heterogeneous catalytic hydrogenation, efficient mixing is required to ensure good contact between the gas (hydrogen), liquid (substrate solution), and solid (catalyst) phases. Agitator design and speed are important variables. |

| Safety | The use of flammable solvents and hydrogen gas under pressure necessitates rigorous safety protocols, including proper reactor design, ventilation, and monitoring systems to prevent explosions and fires. |

| Work-up and Purification | Filtration to remove the catalyst, extraction, and distillation for product isolation need to be adapted for large-scale operations. The efficiency of these steps impacts overall yield and purity. |

| Cost Analysis | The cost of raw materials, catalyst, solvent, energy, and waste disposal must be carefully evaluated. Process optimization aims to minimize these costs while maximizing throughput and product quality. |

| Regulatory Compliance | The manufacturing process must adhere to relevant environmental, health, and safety regulations. This includes managing waste streams and ensuring worker safety. |

Stereochemical Investigations and Chiral Analysis

Inherent Chirality of 4-Cyclopropyl-3-methylbutan-2-ol

The chirality of this compound stems from the presence of stereogenic centers within its molecular structure. These centers are carbon atoms bonded to four different substituents, leading to the existence of non-superimposable mirror images.

The structure of this compound features two stereogenic centers. The first is the carbon atom at the 2-position (C2), which is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a 1-cyclopropylethyl group. The second stereogenic center is at the 3-position (C3) of the butane (B89635) chain, which is attached to a hydrogen atom (-H), a methyl group (-CH₃), a cyclopropyl (B3062369) group (-C₃H₅), and the 2-hydroxypropyl group. The presence of these two distinct chiral centers gives rise to a variety of stereoisomers.

With two stereogenic centers, this compound can exist as a total of four stereoisomers. These stereoisomers are grouped into two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. The relationship between any two stereoisomers that are not mirror images is that of diastereomers.

The four stereoisomers are designated by their absolute configurations (R/S) at each stereocenter: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers constitute one enantiomeric pair, while the (2R, 3S) and (2S, 3R) isomers form the other. The relationship between any member of the first pair and any member of the second pair is diastereomeric. For instance, (2R, 3R)-4-Cyclopropyl-3-methylbutan-2-ol and (2R, 3S)-4-Cyclopropyl-3-methylbutan-2-ol are diastereomers.

| Stereoisomer Configuration | Relationship to (2R, 3R) |

| (2S, 3S) | Enantiomer |

| (2R, 3S) | Diastereomer |

| (2S, 3R) | Diastereomer |

Conformational Analysis and Molecular Dynamics

The three-dimensional shape of this compound is not static. The molecule undergoes constant conformational changes due to the rotation around its single bonds. The cyclopropyl group, with its rigid three-membered ring, imposes significant steric constraints that influence the preferred conformations of the molecule.

The interplay between the bulky cyclopropyl group, the methyl groups, and the hydroxyl group dictates the most stable spatial arrangements. Molecular dynamics simulations can be employed to explore the potential energy surface of the molecule and identify the low-energy conformations. These studies are crucial for understanding how the molecule interacts with its environment, including solvents and other molecules. The preparation of enantiomerically enriched cyclopropyl derivatives often relies on understanding these conformational preferences to control the stereochemical outcome of reactions. mdpi.com

Methodologies for Stereoisomer Separation and Isolation

The separation of the different stereoisomers of this compound is a critical step for their individual study and use. Several techniques can be employed for this purpose, ranging from chromatographic methods to classical resolution.

Chiral chromatography is a powerful technique for the separation of enantiomers and diastereomers. In both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), a chiral stationary phase (CSP) is used. The CSP is a solid support that has been modified with a chiral selector, which interacts differently with the various stereoisomers of the analyte.

For a compound like this compound, the stereoisomers will exhibit different affinities for the chiral stationary phase, leading to different retention times and, consequently, their separation. The choice of the chiral selector and the chromatographic conditions (e.g., mobile phase composition, temperature) are critical for achieving optimal separation. For instance, the separation of diastereomeric esters of chiral alcohols by HPLC on silica (B1680970) gel has been shown to be an effective method. mdpi.com Similarly, chiral GC has been attempted for the separation of racemic alcohols, though with varying success depending on the specific compound and conditions. mdpi.com

| Chromatographic Method | Principle | Application to this compound |

| Chiral Gas Chromatography (GC) | Differential interaction with a chiral stationary phase in the gas phase. | Separation of the volatile stereoisomers. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase in the liquid phase. | Separation of the stereoisomers, often after derivatization to enhance interaction with the CSP. mdpi.com |

Classical resolution involves the conversion of a mixture of enantiomers (a racemate) into a mixture of diastereomers by reacting it with a chiral resolving agent. Since diastereomers have different physical properties (e.g., solubility, boiling point), they can be separated by conventional methods such as crystallization or chromatography.

In the case of this compound, which is an alcohol, a common approach is to react the racemic mixture with a chiral carboxylic acid to form diastereomeric esters. These esters can then be separated, and the desired enantiomer of the alcohol can be recovered by hydrolysis of the separated ester. This method, while often laborious, remains a valuable tool for obtaining enantiomerically pure compounds.

Absolute Configuration Determination through Spectroscopic and Computational Methods

The determination of the absolute configuration of chiral molecules like this compound relies on a combination of experimental spectroscopic data and theoretical computational models. These methods provide insights into the three-dimensional structure of the molecule, allowing for the unambiguous assignment of its stereochemistry.

Spectroscopic Approaches

Spectroscopic techniques that are sensitive to chirality are instrumental in determining the absolute configuration. These methods measure the differential interaction of chiral molecules with polarized light or other chiral entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can distinguish between diastereomers, the determination of the absolute configuration of enantiomers often requires the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). The formation of diastereomeric derivatives with a CDA, such as Mosher's acid, leads to distinct NMR spectra for each enantiomer, allowing for the assignment of the absolute configuration based on established empirical models. smolecule.com

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. ambeed.com The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be definitively assigned. ambeed.com

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet light. smolecule.com This technique is particularly useful for molecules containing chromophores. The experimental ECD spectrum is compared with computationally predicted spectra for the possible stereoisomers to determine the absolute configuration.

Computational Methods

Computational chemistry plays a pivotal role in the determination of absolute configuration by predicting the spectroscopic properties of different stereoisomers.

Density Functional Theory (DFT) Calculations: DFT is a widely used computational method to predict the stable conformations of a molecule and its spectroscopic properties, such as NMR chemical shifts, and VCD and ECD spectra. For this compound, a thorough conformational search would be the initial step to identify all low-energy conformers for each stereoisomer. Subsequently, the spectroscopic properties for each conformer are calculated and averaged based on their Boltzmann population to generate a predicted spectrum for each stereoisomer.

The correlation between the experimental spectroscopic data and the computationally predicted data for a particular stereoisomer provides strong evidence for the assignment of its absolute configuration.

Detailed Research Findings

Currently, there is a lack of specific published research detailing the experimental and computational determination of the absolute configuration for this compound. However, the established methodologies described above provide a clear framework for how such an investigation would be conducted.

The hypothetical data presented in the tables below illustrates the expected outcomes of such a study.

Table 1: Hypothetical ¹H-NMR Chemical Shift Differences (Δδ in ppm) for Diastereomeric Mosher's Esters of (2R,3S)- and (2S,3R)-4-Cyclopropyl-3-methylbutan-2-ol

| Proton | (2R,3S)-MTPA Ester | (2S,3R)-MTPA Ester | Δδ (S-R) |

| H-1 | 1.25 | 1.28 | -0.03 |

| H-2 | 4.95 | 4.92 | +0.03 |

| H-3 | 1.85 | 1.88 | -0.03 |

| H-4 | 0.95 | 0.92 | +0.03 |

| CH₃ (at C3) | 0.90 | 0.93 | -0.03 |

| Cyclopropyl H | 0.10-0.55 | 0.12-0.58 | - |

Note: MTPA = α-Methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid). The sign of Δδ (δS - δR) is used to assign the absolute configuration based on the Mosher's method model.

Table 2: Hypothetical Comparison of Experimental and Calculated VCD and ECD Data for the (2R,3R) Stereoisomer

| Spectroscopic Method | Key Experimental Band | Calculated Band (2R,3R) | Calculated Band (2S,3S) | Conclusion |

| VCD | + at 1080 cm⁻¹ | + at 1075 cm⁻¹ | - at 1075 cm⁻¹ | Consistent with (2R,3R) |

| - at 1350 cm⁻¹ | - at 1345 cm⁻¹ | + at 1345 cm⁻¹ | Consistent with (2R,3R) | |

| ECD | + at 210 nm | + at 208 nm | - at 208 nm | Consistent with (2R,3R) |

The combination of these spectroscopic and computational techniques provides a powerful and reliable approach for the unambiguous determination of the absolute configuration of all four stereoisomers of this compound.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A complete NMR analysis of 4-Cyclopropyl-3-methylbutan-2-ol would involve a suite of one- and two-dimensional experiments.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each signal provides information about the electronic environment of the protons, while the coupling constants (J) reveal connectivity between adjacent, non-equivalent protons.

Predicted ¹H NMR signals would include those for the protons of the cyclopropyl (B3062369) ring, the methyl groups, the methylene (B1212753) group, and the methine protons, as well as the hydroxyl proton. The cyclopropyl protons would likely appear in the upfield region (approximately 0-1 ppm). The methyl protons would resonate at slightly different chemical shifts depending on their proximity to the hydroxyl group and the cyclopropyl ring. The methine proton attached to the hydroxyl-bearing carbon (C2) would be expected to appear as a multiplet, with its chemical shift influenced by the electronegativity of the oxygen atom. The hydroxyl proton signal can vary in position and is often broad, but its presence can be confirmed by D₂O exchange.

A detailed analysis of the coupling constants would be crucial for confirming the connectivity. For instance, the methine proton at C2 would show coupling to the protons on C1 and C3.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The carbon attached to the hydroxyl group (C2) would be expected to resonate in the range typical for secondary alcohols (approximately 60-80 ppm). The carbons of the cyclopropyl ring would appear at relatively high field. The different methyl carbons and the methylene carbon would also have characteristic chemical shifts. Notably, there are no quaternary carbons in the this compound structure. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to distinguish between CH, CH₂, and CH₃ groups.

Two-dimensional NMR experiments are essential for assembling the complete molecular structure and determining the stereochemistry.

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, confirming the connectivity of adjacent protons within the molecule. For example, cross-peaks would be observed between the methine proton at C2 and the protons on C1 and C3. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.eduepfl.ch This would allow for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduepfl.ch This is particularly useful for identifying connectivity across atoms that are not directly bonded, helping to piece together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This would be critical for determining the relative stereochemistry of the chiral centers at C2 and C3.

Quantitative NMR (qNMR) could be employed to determine the purity of a sample of this compound without the need for a calibration curve, by using a certified internal standard. This technique relies on the principle that the integrated signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known amount of an internal standard with the integrals of the analyte's signals, the absolute quantity of the compound can be determined with high accuracy.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups.

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl (-OH) group involved in hydrogen bonding. libretexts.orgdocbrown.info

C-H Stretch: Absorptions due to C-H stretching vibrations in the alkyl and cyclopropyl groups would be observed in the range of 2850-3000 cm⁻¹. The C-H stretching of the cyclopropyl ring might appear at a slightly higher frequency.

C-O Stretch: A strong C-O stretching vibration for a secondary alcohol would be expected in the region of 1100-1150 cm⁻¹. researchgate.net

Cyclopropyl Ring Vibrations: The cyclopropyl ring itself has characteristic vibrational modes, though they can be complex and may overlap with other signals in the fingerprint region (below 1500 cm⁻¹).

The combination of these spectroscopic techniques would provide a comprehensive and unambiguous structural elucidation of this compound. However, the lack of specific experimental data for this compound in the public domain means that the above analysis remains predictive.

Conformational Fingerprinting

Conformational analysis provides insight into the three-dimensional arrangement of atoms in a molecule, which can change through rotation about single bonds. These different spatial arrangements, or conformations, often have distinct energy levels, with the molecule predominantly adopting the most stable, lowest-energy conformation.

For 2-cyclopropyl-3-methylbutan-2-ol (B11975244), the key rotatable bonds influencing its conformational landscape are the C2-C3 bond and the bond connecting the C2 carbon to the cyclopropyl ring.

Rotation around the C2-C3 Bond: Rotation around the bond between the chiral center (C2) and the isopropyl group (at C3) leads to various staggered and eclipsed conformations. The relative stability of these conformers is dictated by steric hindrance. Staggered conformations, where the bulky isopropyl and hydroxyl groups are positioned to minimize spatial interactions, are energetically favored over eclipsed conformations. The most stable conformer would likely place the large isopropyl group anti-periplanar to the cyclopropyl group attached to C2.

Orientation of the Cyclopropyl Group: The cyclopropane (B1198618) ring itself is rigid, but its orientation relative to the rest of the molecule is crucial. The molecule will adopt a conformation that minimizes steric strain between the hydrogens of the cyclopropyl ring and the substituents on the C2 and C3 carbons.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these conformations and calculating their relative energies to create a "conformational fingerprint" of the molecule. This theoretical approach can predict the most likely three-dimensional structures present in a sample.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

The molecular formula for 2-cyclopropyl-3-methylbutan-2-ol is C₈H₁₆O, giving it a monoisotopic mass of approximately 128.12 g/mol . guidechem.commolbase.com

Electron Ionization (EI): EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, typically 70 eV. stackexchange.com This process not only creates a molecular ion ([M]⁺˙) but also imparts significant excess energy, leading to extensive fragmentation. For tertiary alcohols like 2-cyclopropyl-3-methylbutan-2-ol, the molecular ion peak is often weak or entirely absent due to its instability. docbrown.info The fragmentation pattern, however, provides valuable structural clues.

Predicted EI Fragmentation Pattern:

Alpha-Cleavage: The most characteristic fragmentation pathway for alcohols is the cleavage of a carbon-carbon bond adjacent to the oxygen atom. For a tertiary alcohol, this is particularly favorable as it leads to a stable, resonance-stabilized oxonium ion. The most likely alpha-cleavage would be the loss of the isopropyl radical, which is the largest substituent, to form a highly stable ion at m/z 85 . Loss of the cyclopropyl radical would result in an ion at m/z 87 .

Dehydration: Loss of a water molecule (H₂O, 18 Da) is a common fragmentation pathway for alcohols, leading to an alkene radical cation. This would produce a peak at m/z 110 ([M-18]⁺˙).

Loss of Methyl Group: Cleavage of a methyl group from the isopropyl moiety after initial fragmentation or rearrangement could also occur.

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 113 | [C₇H₁₃O]⁺ | Loss of CH₃ radical |

| 110 | [C₈H₁₄]⁺˙ | Loss of H₂O (Dehydration) |

| 87 | [C₅H₁₁O]⁺ | α-cleavage: Loss of cyclopropyl radical |

| 85 | [C₅H₉O]⁺ | α-cleavage: Loss of isopropyl radical (likely base peak) |

| 59 | [C₃H₇O]⁺ | Further fragmentation |

Electrospray Ionization (ESI): In contrast to EI, ESI is a "soft" ionization technique. It is particularly useful for polar molecules and less prone to causing fragmentation. theanalyticalscientist.comucl.ac.uk Alcohols, especially tertiary alcohols, can be challenging to ionize directly via ESI. theanalyticalscientist.com However, they can be readily detected as adducts with protons ([M+H]⁺) or alkali metal ions like sodium ([M+Na]⁺) or lithium ([M+Li]⁺), particularly when an acid or salt is added to the solvent. nih.govnih.gov For 2-cyclopropyl-3-methylbutan-2-ol, ESI-MS would be expected to produce a strong signal for the protonated molecule at m/z 129.13 or the sodium adduct at m/z 151.11 .

Tandem mass spectrometry (MS/MS) adds another dimension of structural analysis. In this technique, a specific ion from the initial mass spectrum (the precursor ion) is selected, isolated, and then subjected to fragmentation by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting fragment ions (product ions) are then analyzed.

Using the protonated molecule ([M+H]⁺, m/z 129) from ESI as the precursor ion, an MS/MS experiment would provide definitive structural confirmation. The fragmentation would likely proceed through pathways similar to those in EI, but initiated from an even-electron species.

Predicted MS/MS Fragmentation:

A dominant fragmentation would be the neutral loss of water (18 Da) to produce a carbocation at m/z 111 .

Subsequent fragmentation of the m/z 111 ion could involve the loss of ethene or propene from the cleavage of the cyclopropyl or isopropyl groups, respectively.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |

|---|---|---|

| 129.13 | 111.12 | H₂O (18.01 Da) |

| 111.12 | 83.08 | C₂H₄ (28.04 Da) |

| 111.12 | 69.07 | C₃H₆ (42.05 Da) |

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Chiral Compound Characterization

The C2 atom in 2-cyclopropyl-3-methylbutan-2-ol is a chiral center, meaning the molecule is not superimposable on its mirror image and can exist as a pair of enantiomers. These enantiomers will rotate the plane of polarized light in equal but opposite directions. ORD and CD are chiroptical techniques that measure this interaction. yale.edu

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of the wavelength of light. wikipedia.org For a chiral compound like an alcohol that lacks a strong chromophore in the visible or near-UV region, the ORD spectrum often shows a "plain curve," where the magnitude of rotation steadily increases towards shorter wavelengths. amrita.edu

Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. yale.edu A CD signal, known as a Cotton effect, is only observed at wavelengths where the molecule absorbs light (i.e., within an absorption band). libretexts.org While the hydroxyl group itself has a weak n → σ* transition, it occurs at very short wavelengths (typically <200 nm). researchgate.netrsc.org Chiral alcohols are known to exhibit significant Cotton effects in this far-UV region (185-198 nm). rsc.org The sign (positive or negative) of this Cotton effect is directly related to the absolute configuration (R or S) of the chiral center. By comparing the experimentally measured CD spectrum with spectra predicted by quantum-chemical calculations, the absolute stereochemistry of the enantiomers can be unambiguously assigned.

Chemical Reactivity and Transformation Studies

Hydroxyl Group Reactivity

The secondary hydroxyl group in 4-cyclopropyl-3-methylbutan-2-ol is a versatile site for chemical modifications, including oxidation and reduction, as well as derivatization to form key synthetic intermediates.

The oxidation of the secondary alcohol in this compound yields the corresponding ketone, 4-cyclopropyl-3-methylbutan-2-one. This transformation can be achieved using a variety of oxidizing agents. Common reagents for the oxidation of secondary alcohols include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid), as well as milder, more selective methods like the Swern and Dess-Martin periodinane oxidations. organic-chemistry.orgreddit.comlibretexts.org The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups.

Conversely, while the hydroxyl group is already in a reduced state, the corresponding ketone, 4-cyclopropyl-3-methylbutan-2-one, can be reduced back to the secondary alcohol. This reduction is typically accomplished using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions generally proceed with high yield to regenerate the parent alcohol.

Table 1: Representative Oxidation Reactions of this compound

| Oxidizing Agent | Product | Solvent(s) | Typical Conditions |

| Pyridinium Chlorochromate (PCC) | 4-cyclopropyl-3-methylbutan-2-one | Dichloromethane | Room Temperature |

| Jones Reagent (CrO₃/H₂SO₄) | 4-cyclopropyl-3-methylbutan-2-one | Acetone/Water | 0 °C to Room Temp. |

| Dess-Martin Periodinane | 4-cyclopropyl-3-methylbutan-2-one | Dichloromethane | Room Temperature |

This table presents illustrative examples of oxidation reactions and typical conditions.

The hydroxyl group of this compound can be readily derivatized to form various synthetic intermediates. These derivatives can alter the reactivity of the molecule, protect the alcohol functionality, or introduce leaving groups for subsequent substitution or elimination reactions.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic or basic conditions yields esters. For instance, treatment with acetyl chloride in the presence of a base like pyridine (B92270) would form 4-cyclopropyl-3-methylbutan-2-yl acetate.

Etherification: The formation of ethers can be achieved through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then reacts with an alkyl halide. For example, reaction with methyl iodide after deprotonation would yield 2-methoxy-4-cyclopropyl-3-methylbutane.

Protection: The hydroxyl group can be protected using various protecting groups to prevent it from reacting in subsequent synthetic steps. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)), which are introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base.

Cyclopropyl (B3062369) Ring Transformations

The three-membered cyclopropyl ring is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions. These reactions can lead to the formation of acyclic compounds, often with the generation of new functional groups and stereocenters.

Acid-catalyzed ring-opening of cyclopropyl carbinols is a well-documented transformation. nih.govnih.govyoutube.combeilstein-journals.org In the presence of a strong acid, the hydroxyl group can be protonated, converting it into a good leaving group (water). Departure of water would generate a secondary carbocation. This carbocation can then be attacked by a nucleophile, or more likely, undergo rearrangement involving the cleavage of the cyclopropyl ring to relieve ring strain. The regioselectivity of the ring opening is influenced by the stability of the resulting carbocationic intermediates. The reaction can proceed through different mechanistic pathways, including SN1-like or SN2-like mechanisms, depending on the reaction conditions and the structure of the substrate. nih.govbeilstein-journals.org

Table 2: Potential Products from Acid-Catalyzed Ring-Opening of this compound

| Reagent/Catalyst | Nucleophile | Potential Product(s) |

| H₂SO₄ (catalytic) | H₂O | A mixture of homoallylic and cyclobutyl alcohols |

| HBr | Br⁻ | Bromo-substituted acyclic alkanes |

| CH₃OH/H⁺ | CH₃OH | Methoxy-substituted acyclic alkanes |

This table illustrates hypothetical products based on known reactivity patterns of similar compounds.

The carbocation intermediate formed during acid-catalyzed reactions can undergo various rearrangements. For this compound, a 1,2-hydride shift or a 1,2-alkyl shift is possible, but a rearrangement involving the expansion of the cyclopropyl ring to a more stable cyclobutyl or homoallylic system is often favored. The specific rearrangement pathway will depend on the relative stability of the potential carbocation intermediates.

Regioselectivity and Stereoselectivity in Reactions of this compound

The concepts of regioselectivity and stereoselectivity are crucial in understanding the outcomes of reactions involving this compound. nih.govmasterorganicchemistry.commasterorganicchemistry.com

Regioselectivity: In reactions such as the acid-catalyzed ring-opening, the regioselectivity is determined by which C-C bond of the cyclopropyl ring is cleaved. masterorganicchemistry.com This is often governed by the formation of the most stable carbocation intermediate (Markovnikov's rule). masterorganicchemistry.com For instance, cleavage of the bond between the most and least substituted carbons of the cyclopropyl ring might be favored.

Stereoselectivity: The presence of two chiral centers in this compound (at C2 and C3) means that reactions can exhibit stereoselectivity. masterorganicchemistry.comunl.pt For example, the reduction of the corresponding ketone can lead to the formation of different diastereomers of the alcohol. The stereochemical outcome of such reactions can often be influenced by the steric hindrance around the reaction center, potentially favoring the approach of a reagent from the less hindered face of the molecule. masterorganicchemistry.com Similarly, the stereochemistry of the starting material can influence the stereochemical outcome of subsequent reactions, a concept known as stereospecificity. masterorganicchemistry.com

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analytical assessment of 4-Cyclopropyl-3-methylbutan-2-ol. The selection of a specific chromatographic technique is dictated by the analyte's physicochemical properties—such as volatility and polarity—and the objectives of the analysis, whether for simple quantification or for the resolution of its stereoisomers.

Gas chromatography (GC) is a primary technique for the analysis of volatile and thermally stable compounds like this compound. libretexts.orggcms.cz The compound's hydroxyl group can sometimes lead to peak tailing and adsorption on the GC column, but this can often be mitigated through derivatization or the use of highly inert columns. libretexts.orgrestek.com

Flame Ionization Detection (FID): The FID system is a robust and widely used detector for quantifying organic compounds. libretexts.org It offers a wide linear range and high sensitivity for hydrocarbons. When this compound is passed through the hydrogen flame, it is oxidized, producing ions that generate a current proportional to the amount of substance present. libretexts.org This makes FID an excellent choice for quantitative studies where the identity of the compound is already established.

Mass Spectrometry (MS) Detection: Coupling GC with a mass spectrometer (GC-MS) provides both quantitative data and structural information, making it a powerful tool for identification and confirmation. frontiersin.orgnih.gov The MS detector bombards the eluting compound with electrons, causing it to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint, allowing for the unambiguous identification of this compound, even in complex mixtures. libretexts.org Furthermore, selected ion monitoring (SIM) mode can be employed to achieve very low limits of detection for trace-level analysis. nih.gov

Table 1: Illustrative GC-MS Parameters for Volatile Alcohol Analysis

| Parameter | Typical Setting | Rationale/Comment |

|---|---|---|

| Column | Rxi-624Sil MS or similar mid-polarity column | Provides good resolution for volatile organic compounds (VOCs) and inertness towards polar groups like alcohols. restek.com |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. nih.gov |

| Carrier Gas | Helium or Hydrogen | Inert gases used to carry the sample through the column. Hydrogen can allow for faster analysis times. youtube.com |

| Oven Program | Initial 40°C (hold 2 min), ramp 10°C/min to 220°C | A temperature ramp allows for the separation of compounds with different boiling points. restek.com |

| Detector | MS (Mass Spectrometer) | Provides definitive identification through mass spectra and high sensitivity. nih.gov |

While GC is often preferred for volatile alcohols, High-Performance Liquid Chromatography (HPLC) can be employed, particularly if the compound is part of a non-volatile or thermally labile mixture. For a compound like this compound, which lacks a strong UV chromophore, detection can be a challenge. Universal detectors like Refractive Index (RI) detectors or Evaporative Light Scattering Detectors (ELSD) may be used. Alternatively, derivatization with a UV-absorbing agent can be performed pre-column to enhance detection by common UV-Vis detectors. libretexts.org

This compound possesses two chiral centers, meaning it can exist as four distinct stereoisomers. Supercritical Fluid Chromatography (SFC) has emerged as a powerful, efficient, and green technology for chiral separations. chromatographyonline.comselvita.com SFC uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and higher efficiency compared to HPLC. chromatographyonline.comyoutube.com

For the chiral resolution of this compound, polysaccharide-based chiral stationary phases (CSPs) are commonly utilized. nih.gov These columns, such as those derived from derivatized cellulose (B213188) or amylose, can differentiate between enantiomers based on subtle differences in their three-dimensional structures. The high selectivity of these phases combined with the speed of SFC makes it an ideal technique for analyzing the enantiomeric purity of chiral alcohols and cyclopropane-containing compounds. chromatographyonline.comresearchgate.net The use of co-solvents like methanol (B129727) is often required to modulate retention and selectivity. nih.gov

Sample Preparation and Derivatization Strategies for Analytical Enhancement

Proper sample preparation is critical for accurate and reproducible analysis. For this compound, this often involves strategies to improve its chromatographic behavior and detection sensitivity. Derivatization is a key strategy, especially for GC analysis. research-solution.com The process modifies the analyte chemically to produce a new compound with properties better suited for a given analytical method. libretexts.org

The primary goal of derivatizing an alcohol is to replace the active hydrogen of the hydroxyl group, which can cause undesirable interactions with the chromatographic system. libretexts.org Common derivatization methods include:

Silylation: This is one of the most common methods for derivatizing alcohols. libretexts.org A silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This reaction increases the volatility and thermal stability of the analyte while reducing its polarity, resulting in sharper, more symmetrical peaks in GC. libretexts.org

Acylation: This method involves reacting the alcohol with a perfluoroacid anhydride. gcms.cz The resulting derivative is highly volatile and exhibits excellent response with an Electron Capture Detector (ECD), enabling trace-level analysis. gcms.cz

Alkylation (Esterification): This process converts the alcohol into an ester, which can improve volatility for GC analysis. gcms.cz

Table 2: Common Derivatization Reagents for Alcohols in GC Analysis

| Reagent Type | Example Reagent | Derivative Formed | Primary Advantage | Reference |

|---|---|---|---|---|

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability; produces symmetrical peaks. | sigmaaldrich.com |

| Acylation | TFAA (Trifluoroacetic Anhydride) | Trifluoroacetyl ester | Creates highly volatile derivatives suitable for ECD detection. | gcms.cz |

| Alkylation | Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl (PFB) ether | Forms stable derivatives with excellent response on ECD for trace analysis. | gcms.cz |

Beyond derivatization, sample preparation may also involve extraction techniques to isolate the analyte from a complex matrix or pre-concentration methods to increase its concentration to detectable levels.

Development of Robust Analytical Protocols for Research Studies

The development of a robust analytical protocol is essential for generating reliable data in research studies. A robust method is one that remains unaffected by small, deliberate variations in method parameters, ensuring its reliability during routine use. frontiersin.org

Key considerations for developing a robust protocol for this compound include:

Method Validation: The protocol must be validated to ensure it meets its intended purpose. This involves assessing parameters such as accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and linearity. frontiersin.org

Use of Internal Standards: To correct for variations in sample preparation and instrument response, an internal standard (ISTD) should be used. nih.gov For MS detection, an isotopically labeled version of this compound would be the ideal ISTD, as it behaves almost identically to the analyte during extraction and analysis. nih.gov

System Suitability Testing: Before running samples, system suitability tests are performed to ensure the chromatographic system is performing adequately. This may involve injecting a standard mixture to check for resolution, peak shape, and retention time stability.

Optimization of Conditions: Chromatographic conditions, such as the temperature program in GC or the mobile phase composition in SFC, must be carefully optimized to ensure complete separation of the analyte from any impurities or matrix components. restek.com This process ensures the method is both efficient and effective for the specific research question. frontiersin.org

By systematically addressing these factors, a reliable and robust analytical protocol can be established for the routine analysis of this compound in a research environment.

Future Research Perspectives and Emerging Directions

Novel Synthetic Approaches Utilizing Sustainable Chemistry Principles

The development of environmentally benign and efficient synthetic routes to chiral alcohols like 4-Cyclopropyl-3-methylbutan-2-ol is a key area of contemporary research. Green chemistry principles can be applied to minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the use of biocatalysis . Enzymes, such as alcohol dehydrogenases (ADHs), can catalyze the asymmetric reduction of a corresponding ketone precursor to afford this compound with high enantioselectivity. nih.govrsc.org Whole-cell biocatalysts, for instance, using Daucus carota (carrot) roots, offer a sustainable and economically viable alternative to traditional metal catalysts, operating under mild conditions and reducing the reliance on toxic reagents. nih.gov The use of biocatalysts can significantly lower the environmental impact of the synthesis.

Another sustainable approach involves the application of mechanochemistry . Ball-milling techniques can enable solvent-free or solvent-minimized Simmons-Smith type cyclopropanation reactions to construct the cyclopropyl (B3062369) moiety, thereby reducing volatile organic compound (VOC) emissions. ucl.ac.uk This method has been shown to be effective for a wide range of substrates and can be scaled up for larger-scale synthesis.

Furthermore, the exploration of alternative reaction media , such as water or ionic liquids, for the synthesis of cyclopropane-containing molecules is a growing area of interest. thieme-connect.de These solvents can offer advantages in terms of safety, recyclability, and in some cases, enhanced reactivity and selectivity. The development of a synthetic pathway that incorporates these principles would represent a significant advancement in the sustainable production of this compound.

| Sustainable Method | Precursor Type | Potential Advantages |

| Biocatalysis (ADH) | Ketone | High enantioselectivity, mild reaction conditions, reduced metal waste. nih.govnih.gov |

| Mechanochemistry | Alkene | Solvent-free or minimized solvent use, energy efficiency. ucl.ac.uk |

| Alternative Solvents | Various | Reduced toxicity and flammability, potential for catalyst recycling. thieme-connect.de |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To optimize the synthesis of this compound, a detailed understanding of the reaction kinetics, mechanism, and the formation of any intermediates or byproducts is crucial. Advanced spectroscopic techniques applied in situ (in the reaction mixture) can provide real-time data without the need for sampling and quenching.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for reaction monitoring. iastate.edumagritek.com Benchtop NMR spectrometers are becoming increasingly common in research laboratories, allowing for the convenient acquisition of quantitative data on the concentrations of reactants, intermediates, and products over time. rsc.org For the synthesis of this compound, ¹H and ¹³C NMR could be used to track the conversion of the starting materials and the formation of the desired product.

Fourier-Transform Infrared (FTIR) spectroscopy is another valuable technique for in situ analysis. mt.com By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the vibrational spectra of the reacting species can be monitored. acs.org This would be particularly useful for observing the disappearance of a ketone carbonyl stretch and the appearance of the alcohol O-H stretch during the reduction step. FTIR can also be used to study the kinetics of alcoholysis reactions. researchgate.netresearchgate.net

Raman spectroscopy offers complementary information to FTIR and is particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. rsc.org It can be used to monitor changes in the carbon-carbon bonds of the cyclopropyl ring and the butanol backbone during synthesis or subsequent reactions.

| Spectroscopic Technique | Information Gained | Application to this compound Synthesis |

| In situ NMR | Quantitative concentration profiles of reactants, intermediates, and products. iastate.edumagritek.com | Monitoring the stereoselective reduction of the precursor ketone. |

| In situ FTIR | Real-time tracking of functional group transformations. mt.com | Observing the disappearance of the C=O stretch and appearance of the O-H stretch. |

| In situ Raman | Complementary vibrational information, suitable for aqueous systems. rsc.org | Monitoring changes in the C-C skeletal vibrations of the cyclopropyl ring. |

Integrated Computational and Experimental Studies

The combination of computational chemistry and experimental work can provide a deeper understanding of the structure, properties, and reactivity of this compound. Density Functional Theory (DFT) is a powerful computational method for investigating reaction mechanisms and predicting spectroscopic properties.

DFT calculations could be employed to model the transition states of various synthetic routes to this compound, helping to rationalize observed stereoselectivities and to design more efficient catalysts. researchgate.net For instance, the mechanism of alcohol oxidation, a potential reaction of this compound, has been extensively studied using DFT, providing insights into the roles of catalysts and oxidizing agents. rsc.orgacs.orgsemanticscholar.orgresearchgate.net

Furthermore, computational studies can predict the spectroscopic signatures (NMR, IR, Raman) of this compound and its potential isomers or byproducts. This can aid in the interpretation of experimental spectra and the identification of unknown species in the reaction mixture. The unique electronic properties of the cyclopropyl group, which can act as a "π-donating" system, can also be modeled to understand its influence on the reactivity of the adjacent alcohol functionality. wikipedia.org

An integrated approach would involve synthesizing this compound, characterizing it using various spectroscopic techniques, and then using DFT calculations to rationalize the observed data and to predict its reactivity in further transformations.

Exploration of Specific Reactivity under Extreme Conditions

Investigating the behavior of this compound under extreme conditions, such as high temperature, high pressure, or photochemical irradiation, could uncover novel and synthetically useful transformations.

Thermal reactivity studies could explore the potential for rearrangements. Cyclopropylcarbinyl systems are known to undergo thermally induced ring-opening reactions to form homoallylic alcohols. acs.orgresearchgate.net Heating this compound could potentially lead to the formation of unsaturated alcohols through the cleavage of the strained cyclopropane (B1198618) ring.

Photochemical reactions of alcohols can lead to a variety of products through radical intermediates. researchgate.net The irradiation of this compound in the presence of a photosensitizer could initiate C-H activation or C-C bond cleavage, potentially leading to novel molecular architectures. The photocatalytic conversion of tertiary alcohols has been shown to proceed via C-C bond cleavage, and similar reactivity might be accessible for this secondary alcohol under specific conditions. tum.denih.gov

High-pressure chemistry can influence the rates and equilibria of chemical reactions. For reactions with a negative activation volume, applying high pressure can lead to significant rate enhancements. illinois.edu Studying the reactions of this compound under high pressure could reveal new reaction pathways or improve the efficiency of known transformations. For example, cycloaddition reactions or rearrangements involving the cyclopropyl ring might be favored under these conditions.

| Condition | Potential Transformation | Rationale |

| High Temperature | Ring-opening to homoallylic alcohol | Relief of ring strain in the cyclopropyl group. acs.orgresearchgate.net |

| Photochemical Irradiation | C-H activation, C-C cleavage | Formation of radical intermediates. researchgate.netnih.gov |

| High Pressure | Accelerated reaction rates, novel cycloadditions | Favoring reactions with a negative volume of activation. illinois.edu |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Cyclopropyl-3-methylbutan-2-ol, and how can reaction conditions be optimized for higher yields?

- Answer : The compound is synthesized via cyclopropanation of allylic alcohols or nucleophilic substitution of cyclopropyl-containing precursors. Key variables include catalyst choice (e.g., transition metals for cyclopropanation), temperature (40–80°C), and solvent polarity. Optimization involves adjusting stoichiometry of reagents (e.g., cyclopropane donors) and monitoring reaction progress via GC-MS or NMR to minimize side products .

Q. How does the cyclopropyl group in this compound influence its physical and chemical properties compared to non-cyclopropyl analogs?

- Answer : The strained cyclopropane ring increases molecular rigidity and reactivity. Compared to analogs like 3-methylbutan-2-ol, it exhibits higher electrophilicity at the alcohol group and unique stereoelectronic effects in reactions (e.g., ring-opening under acidic conditions). Physical properties such as boiling point and solubility differ due to reduced conformational flexibility (see table below) .

| Compound | Boiling Point (°C) | Solubility (g/100 mL H₂O) | Reactivity with H₂SO₄ |

|---|---|---|---|

| This compound | ~180 (est.) | 0.5–1.0 | Rapid ring-opening |

| 3-Methylbutan-2-ol | 102 | 8.3 | No ring-opening |

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm cyclopropane ring signals (δ 0.5–1.5 ppm for CH₂ groups) and alcohol proton (δ 1.8–2.2 ppm).

- GC-MS for purity assessment, monitoring molecular ion peaks at m/z 128 (C₈H₁₆O⁺).

- IR spectroscopy to identify O-H stretches (~3400 cm⁻¹) and cyclopropane C-H bends (~1000 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies can elucidate the reaction mechanisms of this compound in oxidation and reduction reactions?

- Answer :

- Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to track ketone formation via GC-MS. Isotopic labeling (²H at C2) can clarify hydride transfer pathways.

- Reduction : Catalytic hydrogenation (Pd/C, H₂) monitored by NMR reveals whether cyclopropane ring remains intact. Competitive experiments with NaBH₄ vs. LiAlH₄ assess steric effects on alcohol reduction .

Q. How can researchers resolve contradictions in reported reactivity data of this compound across different studies?

- Answer : Conduct controlled reproducibility studies under standardized conditions (solvent, temperature, catalyst). Use kinetic isotope effects (KIE) to differentiate between radical vs. ionic mechanisms in conflicting reactions (e.g., ring-opening). Cross-validate findings using computational methods (DFT) to model transition states .

Q. What methodologies are recommended for studying the stereochemical outcomes of nucleophilic substitutions involving this compound?

- Answer :

- Chiral chromatography (HPLC with cellulose-based columns) separates enantiomers post-reaction.

- X-ray crystallography of derivatives (e.g., tosylates) determines absolute configuration.

- Kinetic resolution with chiral catalysts (e.g., BINOL-phosphates) quantifies stereoselectivity .

Q. How can computational chemistry be integrated with experimental data to predict the biological activity of this compound derivatives?

- Answer :

- Docking simulations (AutoDock Vina) model interactions with target receptors (e.g., GPCRs).

- QSAR models correlate substituent effects (e.g., methyl vs. cyclopropyl) with bioactivity data from in vitro assays (e.g., IC₅₀ values). Validate predictions via synthesis and testing of prioritized derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.